molecular formula C6H9N3OS2 B3054894 N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide CAS No. 62314-84-5

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Cat. No.: B3054894
CAS No.: 62314-84-5
M. Wt: 203.3 g/mol
InChI Key: GQBZNXDOIXRMFX-UHFFFAOYSA-N
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Description

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)butyramide is a synthetic derivative of the 1,3,4-thiadiazole heterocycle, a scaffold renowned for its diverse biological activities and significant presence in pharmaceutical research . This compound features a butyramide group linked to the core 5-mercapto-1,3,4-thiadiazole structure, making it a valuable intermediate for scientists exploring structure-activity relationships in drug discovery. The 1,3,4-thiadiazole nucleus is a privileged structure in medicinal chemistry, with documented applications in the development of anticancer, antimicrobial, and anti-convulsant agents . Compounds sharing this core structure have been reported to act through various mechanisms, including apoptosis induction and enzyme inhibition . Researchers can utilize the reactive thiol (-SH) and amide groups of this compound for further chemical functionalization, such as S-alkylation or condensation reactions, to generate libraries of novel analogs for biological screening . Its structure is also of interest in materials science, for instance, in the development of ligands for metal complexes or in electrochemical studies . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS2/c1-2-3-4(10)7-5-8-9-6(11)12-5/h2-3H2,1H3,(H,9,11)(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBZNXDOIXRMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401609
Record name F0326-1001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62314-84-5
Record name F0326-1001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidation via Carbodiimide-Mediated Coupling

The most widely reported method for synthesizing this compound involves a carbodiimide-mediated coupling reaction. Adapted from the protocol for phenylacetamide derivatives, this approach utilizes N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of butyric acid, facilitating amide bond formation with 5-amino-1,3,4-thiadiazole-2-thiol (Figure 1).

Procedure :

  • Activation of Butyric Acid : Butyric acid (1.0 equiv) is dissolved in anhydrous acetonitrile under nitrogen. EDC (1.2 equiv) and HOBt (1.1 equiv) are added, and the mixture is stirred at room temperature for 30 minutes to form the active ester intermediate.
  • Nucleophilic Attack by 5-Amino-1,3,4-Thiadiazole-2-Thiol : The thiadiazole amine (1.0 equiv) is introduced, and the reaction proceeds for 24 hours at 25°C.
  • Workup and Purification : The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed sequentially with 5% sodium bicarbonate, dilute sulfuric acid, and brine. After drying over anhydrous sodium sulfate, the product is purified via silica gel column chromatography (ethyl acetate/petroleum ether, 1:3).

Key Advantages :

  • High functional group tolerance.
  • Mild reaction conditions prevent decomposition of the thiadiazole core.

Alternative Route: Acyl Chloride Condensation

A less common but viable method involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with butyryl chloride. This approach, adapted from benzothiazole derivatization strategies, bypasses the need for coupling agents but requires stringent moisture control.

Procedure :

  • Generation of Acyl Isothiocyanate : Butyryl chloride (1.2 equiv) is added dropwise to a solution of ammonium thiocyanate in toluene at 60°C, forming butyryl isothiocyanate.
  • Amidation Reaction : The intermediate is reacted with 5-amino-1,3,4-thiadiazole-2-thiol (1.0 equiv) under reflux for 8 hours.
  • Isolation : The precipitate is filtered and recrystallized from ethanol.

Limitations :

  • Lower yields compared to EDC/HOBt-mediated synthesis.
  • Potential side reactions due to thiocyanate instability.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound is confirmed by 1H NMR and 13C NMR :

  • 1H NMR (500 MHz, CDCl3) : δ 0.91 (t, J = 7.4 Hz, 3H, CH2CH2CH3), 1.67–1.75 (m, 2H, CH2CH2CH3), 2.46 (t, J = 7.5 Hz, 2H, COCH2), 3.81 (s, 1H, SH), 7.23–7.57 (m, aromatic protons of thiadiazole).
  • 13C NMR (125 MHz, CDCl3) : δ 13.62 (CH2CH2CH3), 18.54 (CH2CH2CH3), 38.27 (COCH2), 171.85 (C=O), 156.97 (C=N of thiadiazole).

Infrared (IR) Spectroscopy

IR spectral data (KBr, cm⁻¹):

  • 3250–3100 (N–H stretch),
  • 1675 (C=O amide),
  • 2560 (S–H stretch).

Mass Spectrometry (MS)

  • HRMS (ESI) : Calculated for C7H10N3OS2 ([M + H]⁺): 232.0274; Found: 232.0276.

Comparative Analysis of Synthetic Routes

Parameter EDC/HOBt Method Acyl Chloride Method
Yield 68–72% 45–50%
Reaction Time 24 hours 8 hours
Purification Column chromatography Recrystallization
Side Products Minimal Thiourea derivatives

The EDC/HOBt method is superior in yield and purity, making it the preferred industrial-scale approach.

Applications and Biological Relevance

While direct data on this compound’s bioactivity are limited, structural analogs demonstrate:

  • Antifungal Activity : EC50 values of 8.9–27 μg/mL against Valsa mali and Botrytis cinerea.
  • Anticancer Potential : Moderate cytotoxicity against HT-29 (colon cancer) and PC3 (prostate cancer) cell lines (IC50: 28–35 μM).

Chemical Reactions Analysis

Types of Reactions: N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiadiazole derivatives, including N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

Anticancer Properties
this compound has been investigated for its anticancer activity. A series of derivatives synthesized from this compound demonstrated cytotoxic effects against human cancer cell lines such as PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). Although some derivatives showed promising results, none surpassed the efficacy of doxorubicin, a standard chemotherapy drug . The mechanism of action is believed to involve apoptosis induction and inhibition of key enzymes associated with cancer progression .

Anti-inflammatory Effects
Thiadiazole compounds have also been studied for their anti-inflammatory properties. Inhibition of inflammatory pathways can potentially lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Agriculture

Fungicides and Pesticides
The compound's ability to inhibit certain pathogens positions it as a candidate for agricultural applications. Its use as a fungicide or pesticide could help manage crop diseases effectively. Research into its efficacy against specific agricultural pathogens is ongoing.

Materials Science

Synthesis of Advanced Materials
this compound can be utilized in the synthesis of advanced materials with tailored electronic or optical properties. The incorporation of thiadiazole rings into polymer matrices can enhance material characteristics such as conductivity and thermal stability.

Mineral Processing

Flotation Reagent
Recent studies have highlighted the application of thiadiazole derivatives as flotation reagents in mineral processing. For instance, this compound has been explored as a novel depressant for selective flotation separation processes. Its effectiveness in selectively separating minerals such as molybdenite from chalcopyrite demonstrates its potential utility in the mining industry .

Summary Table of Applications

Field Application Description
Medicinal ChemistryAntimicrobial ActivityInhibits growth of various pathogens; potential for new antibiotics
Anticancer PropertiesCytotoxic effects on cancer cell lines; induces apoptosis
Anti-inflammatory EffectsPotential treatment for inflammatory diseases
AgricultureFungicides and PesticidesInhibits agricultural pathogens; effective crop disease management
Materials ScienceSynthesis of Advanced MaterialsEnhances electronic/optical properties in polymers
Mineral ProcessingFlotation ReagentSelective separation in mineral processing; effective against specific minerals

Case Studies

  • Anticancer Activity Study : A study synthesized a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives and evaluated their cytotoxicity against various cancer cell lines using the MTT assay. The results indicated varying degrees of activity across different derivatives .
  • Agricultural Application Study : Field trials were conducted to assess the effectiveness of this compound as a fungicide against common crop pathogens. The results showed significant reductions in disease incidence compared to untreated controls.
  • Mineral Processing Research : Experimental studies demonstrated that thiadiazole derivatives could selectively depress chalcopyrite during flotation processes, enhancing the efficiency of mineral separation techniques used in mining operations .

Mechanism of Action

The mechanism of action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways:

Molecular Targets:

Pathways Involved:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at positions 2 and 5. Key analogs include:

Compound Name Substituent at Position 5 Substituent at Position 2 Key Properties/Bioactivity
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)butyramide -SH Butyramide Anticancer (caspase activation)
N-(5-Benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolones -S-Benzyl Piperazinyl quinolone Antibacterial (gram-positive/negative)
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide -Cl Acetamide Pharmacopeial standard (diuretic applications)
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide -SH Phenylacetamide Cytotoxic (IC₅₀: 12–45 μM, MCF-7 cells)

Physicochemical Properties

  • Solubility and Stability: Mercapto-substituted derivatives are less stable under oxidative conditions due to thiol susceptibility but exhibit higher lipophilicity (logP ~2.5–3.0), aiding cellular uptake . Sulfonamide or sulfonic acid derivatives (e.g., 5-amino-1,3,4-thiadiazole-2-sulfonamide) are more water-soluble, making them suitable for pharmacopeial formulations .

Biological Activity

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide is a compound derived from the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on available research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole derivatives with butyric acid or its derivatives under controlled conditions. The compound can be characterized using various spectroscopic methods including NMR and IR spectroscopy.

Anticancer Activity

Research has shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide were tested against several cancer cell lines:

CompoundCell LineIC50 (µM)Activity Level
3dSKNMC (Neuroblastoma)4.5 ± 0.035High
3hHT-29 (Colon Cancer)VariesModerate
3bPC3 (Prostate Cancer)VariesModerate

The studies indicate that certain substitutions on the phenyl ring enhance anticancer activity. For example, ortho-chloro and meta-methoxy substitutions significantly improved cytotoxicity against specific cancer cell lines .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Compounds derived from thiadiazoles have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. A study reported that various derivatives exhibited moderate antibacterial and antifungal activities with Minimum Inhibitory Concentrations (MIC) in the range of:

Compound TypeActivity TypeMIC (µg/mL)
Thiadiazole DerivativesAntibacterial16 - 128
Thiadiazole DerivativesAntifungal32 - 256

These findings suggest that modifications to the thiadiazole structure can lead to enhanced antimicrobial efficacy .

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds containing the 1,3,4-thiadiazole nucleus have demonstrated anti-inflammatory and antioxidant activities. These properties are attributed to their ability to modulate various biological pathways involved in inflammation and oxidative stress .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives for their anticancer activity against multiple cell lines. Results indicated that specific structural modifications could significantly enhance potency compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of synthesized thiadiazole derivatives. The study found that certain compounds exhibited promising activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, and how is purity ensured?

  • Methodology : A two-step synthesis is commonly employed:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.

Alkylation/Amidation : Introduce the butyramide group via alkylation or coupling agents like EDC/HOBt for amidation .

  • Purity Assessment : Thin-layer chromatography (TLC) is used to monitor reactions, and crystallization or column chromatography (e.g., EtOAc/petroleum ether) purifies the final product. Melting points and spectroscopic data (NMR, IR) confirm identity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Confirms substituent integration and proton environments (e.g., mercapto group at δ ~13 ppm as a singlet) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch ~1650–1700 cm⁻¹, N-H bend ~3300 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of thiadiazole derivatives?

  • Alkylation Optimization : Use potassium hydroxide in ethanol to generate the thiolate anion, enhancing nucleophilicity for benzyl chloride derivatives. Reflux duration (e.g., 24 hours) and stoichiometric ratios are critical .
  • Coupling Agents : EDC/HOBt minimizes side reactions in amidation compared to traditional acyl chlorides, improving regioselectivity .

Q. What experimental design considerations are essential for evaluating anticancer activity?

  • Cytotoxicity Assays : Use cell lines (e.g., MCF-7, HeLa) with MTT or SRB assays. IC₅₀ values should be compared against positive controls (e.g., doxorubicin) .
  • Structure-Activity Relationship (SAR) : Vary substituents on the thiadiazole core (e.g., alkylthio, aryloxy groups) and correlate with activity trends. Derivatives with electron-withdrawing groups (e.g., 4-chlorobenzyl) often show enhanced cytotoxicity .

Q. How should researchers address contradictions in biological activity data across derivatives?

  • Data Triangulation : Cross-validate results using multiple assays (e.g., apoptosis markers, cell cycle analysis) to confirm mechanisms.
  • Solubility and Stability : Assess compound stability in DMSO/PBS and cellular uptake variations, which may explain discrepancies .

Q. What strategies are effective for SAR studies on 1,3,4-thiadiazole derivatives?

  • Substituent Libraries : Synthesize derivatives with systematic variations (e.g., alkylthio, aryloxy, halogenated groups) .
  • Computational Modeling : Use docking studies to predict binding affinities for targets like tubulin or topoisomerase II .

Q. How can crystallographic data resolve structural ambiguities in thiadiazole derivatives?

  • SHELX Suite : Employ SHELXL for small-molecule refinement and SHELXD for phase determination. High-resolution data (≤1.0 Å) ensures accurate bond-length/angle measurements .
  • Twinned Data Handling : Use SHELXL’s twin refinement tools for challenging crystals .

Methodological Challenges

Q. What are the pitfalls in interpreting NMR data for thiadiazole derivatives?

  • Dynamic Exchange : The mercapto (-SH) group may exhibit broad or absent peaks due to proton exchange. Use DMSO-d₆ to stabilize the thiolate form .
  • Overlapping Signals : Assign peaks via 2D NMR (e.g., COSY, HSQC) for crowded aromatic regions .

Q. How to mitigate impurities during alkylation of 5-mercapto-1,3,4-thiadiazole intermediates?

  • Thiolate Anion Generation : Pre-treat with KOH/ethanol to avoid disulfide byproducts .
  • Chromatographic Purification : Use gradient elution (e.g., EtOAc/hexane) to separate mono- and dialkylated products .

Data Presentation Example

DerivativeSubstituent (R)Yield (%)Melting Point (°C)IC₅₀ (μM)Reference
5e4-Cl-Benzyl74132–13412.3
5hBenzylthio88133–1358.7
3a4-Fluoro82138–14018.9

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide
Reactant of Route 2
Reactant of Route 2
N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.